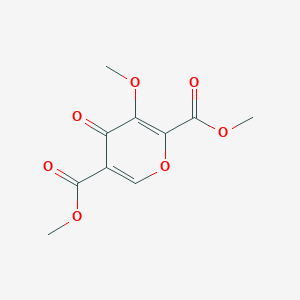

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate

説明

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is a pyran-derived compound featuring a 4-oxo-4H-pyran core substituted with methoxy and methyl ester groups at positions 3, 2, and 5, respectively. Its synthesis typically involves multi-step reactions, including esterification and substitution, though specific protocols are proprietary in commercial contexts .

特性

IUPAC Name |

dimethyl 3-methoxy-4-oxopyran-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7/c1-14-7-6(11)5(9(12)15-2)4-17-8(7)10(13)16-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKNLIRXCBQPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC=C(C1=O)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反応の分析

Selective Monohydrolysis

The compound undergoes selective hydrolysis under quaternary ammonium salt catalysis. A study using tetraethylammonium bromide (TEAB) as a catalyst achieved monohydrolysis of symmetric diethyl analogs, yielding monoesters under optimized conditions :

| Catalyst | NaOH (equiv) | Solvent System | Temperature | Yield (%) |

|---|---|---|---|---|

| TEAB (1.0 eq) | 1.2 | 10% H₂O/EtOH | 40°C | 20–80 |

This method avoids overhydrolysis, preserving one ester group for subsequent functionalization.

Transesterification

The compound participates in transesterification to form podands and macrocyclic derivatives. For example, reactions with diols under acid catalysis yield bis-pyranyl ethers :

Example Reaction:

Reactants : Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate + ethylene glycol

Conditions : 130–140°C, 2 hours

Product : Bis[2-(3-carbonyloxy-5-methoxycarbonyl-2,6-dimethyl-4-oxo-4H-pyran) ethyl] ether

Yield : 6% (purified via silica gel chromatography)

Nucleophilic Substitution

The methoxy group at position 3 undergoes nucleophilic substitution. In a study, catechol derivatives replaced the methoxy group using triethylamine in DMF :

| Substrate | Nucleophile | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Pyran-4-one analog | Catechol | Et₃N | DMF | 32 |

Amidoxime Formation

Reaction with hydroxylamine hydrochloride in methanol produces amidoxime derivatives, as shown in studies of analogous dicyano-pyranones :

Reaction Pathway :

-

2,6-Dicyano-4-pyrone + NH₂OH·HCl → (Z)-6-Cyano-N′-hydroxy-4-oxo-4H-pyran-2-carboximidamide

Conditions : Ice bath → 20°C, 1.5 hours

Yield : 85%

Esterification and Decarboxylation

The compound serves as a precursor in esterification-decarboxylation cascades. For instance, acid-catalyzed reflux with ethanol converts it to diethyl analogs :

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Diethyl chelidonate analog | H₂SO₄, EtOH | Reflux, 5 hours | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | 43 |

Stability and Side Reactions

The compound is stable under acidic conditions but prone to keto-enol tautomerism in basic media. Overhydrolysis or uncontrolled oxidation may lead to dicarboxylic acid byproducts, necessitating precise stoichiometric control .

科学的研究の応用

Medicinal Chemistry Applications

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate has been investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new pharmaceuticals, particularly in anti-cancer and anti-inflammatory research.

Case Study: Anticancer Activity

A study demonstrated that derivatives of dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway. This indicates a potential role in the design of novel anticancer agents.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis. Its unique structural features allow for various chemical transformations that can lead to the synthesis of more complex molecules.

Synthesis Pathways

- Diels-Alder Reactions : Utilized to create cyclic compounds.

- Condensation Reactions : Employed to form larger molecular frameworks.

- Functional Group Transformations : Facilitates the introduction of various functional groups, enhancing the versatility of synthetic routes.

Material Science Applications

In material science, dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is explored for its properties as a building block in polymer chemistry and nanomaterials.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This has implications for developing advanced materials suitable for high-performance applications.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent with apoptosis-inducing properties | Cytotoxic effects on cancer cell lines |

| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile reactions including Diels-Alder |

| Material Science | Enhances properties of polymers and nanomaterials | Improved mechanical properties and thermal stability |

作用機序

The mechanism of action of dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

類似化合物との比較

Diethyl 4-Oxo-4H-Pyran-2,5-Dicarboxylate

Structural Differences :

- Ester Groups : The diethyl analog replaces the methyl esters (2,5-dimethyl) with ethyl esters (2,5-diethyl).

- Substituents : Lacks the 3-methoxy group present in the target compound.

Synthetic Routes: Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate is synthesized via condensation of diethyl oxalate with ethyl 2-(dimethylamino)methylene-3-oxobutanoate under reflux conditions. The absence of the 3-methoxy group simplifies regioselectivity compared to the target compound, which requires precise methoxy substitution .

Reactivity and Applications :

The diethyl derivative is a versatile intermediate for synthesizing chelidonic acid analogs and trifluoromethyl-substituted pyrans. Its reactivity in nucleophilic substitutions is lower than the dimethyl-methoxy analog due to reduced electron-withdrawing effects at position 3 .

| Parameter | Dimethyl 3-Methoxy-4-Oxo-4H-Pyran-2,5-Dicarboxylate | Diethyl 4-Oxo-4H-Pyran-2,5-Dicarboxylate |

|---|---|---|

| Ester Groups | Methyl (2,5) | Ethyl (2,5) |

| Position 3 Substituent | Methoxy | Hydrogen |

| Synthetic Complexity | Higher (requires methoxy introduction) | Lower |

| Electron Effects | Electron-donating (methoxy) enhances ring reactivity | Less polarized |

Nifedipine (Dimethyl 1,4-Dihydropyridine-3,5-Dicarboxylate)

Structural Differences :

- Core Ring : Nifedipine features a 1,4-dihydropyridine ring instead of a pyran ring.

- Substituents : Includes 2-nitrophenyl and methyl groups at positions 4 and 2/6, respectively .

Functional Comparison :

While both compounds share dimethyl ester groups, nifedipine’s dihydropyridine core enables calcium channel-blocking activity, a property absent in pyran-based analogs. The nitro group in nifedipine contributes to its pharmacological activity, whereas the 3-methoxy group in the target compound may influence solubility or metabolic stability .

5-Alkynyl-2-Methyl-4-Methoxypyridazin-3(2H)-ones

Structural Differences :

- Heterocycle: Pyridazinone ring vs. pyran.

- Functional Groups : Includes alkynyl and chlorine substituents in precursors (e.g., 5-alkynyl-4-chloro derivatives) .

Synthetic Relevance: Like the target compound, these pyridazinones are synthesized via nucleophilic substitution (e.g., NaOCH₃ in dioxane). However, the pyridazinone core’s nitrogen atoms confer distinct electronic properties, altering reactivity in cycloaddition or alkylation reactions compared to pyrans .

Key Research Findings and Implications

- Regioselectivity: The 3-methoxy group in the target compound directs electrophilic substitutions to specific positions, a feature absent in non-methoxy analogs like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate .

- Bioactivity Potential: Pyran derivatives with electron-donating groups (e.g., methoxy) show enhanced binding to enzymes like kinases or cytochrome P450, suggesting pharmacological utility distinct from dihydropyridines (e.g., nifedipine) .

- Synthetic Challenges : Introducing the 3-methoxy group requires stringent conditions to avoid side reactions, as seen in proprietary synthesis routes .

生物活性

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate (DMO) is an organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate has the molecular formula and a molecular weight of 242.19 g/mol. Its structure features a pyran ring with two ester groups and a methoxy group, which contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that DMO exhibits notable antimicrobial properties. Various studies have assessed its efficacy against a range of bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 125 |

| Escherichia coli | 12 | 250 |

| Candida albicans | 14 | 100 |

These results suggest that DMO has potential as a natural antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of DMO have been explored in various cancer cell lines. A study conducted on MCF-7 breast cancer cells demonstrated that DMO induces cytotoxic effects in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 20 | 60 | - |

| 40 | 30 | 25 |

The IC50 value indicates that DMO effectively reduces cell viability at higher concentrations, highlighting its potential as an anticancer agent .

The biological activity of DMO is attributed to its ability to interact with cellular targets. The compound is believed to disrupt microbial cell walls and interfere with DNA replication in cancer cells. Molecular docking studies suggest that DMO binds effectively to key enzymes involved in these processes, enhancing its therapeutic potential .

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of DMO against various pathogens. The compound showed significant activity against both gram-positive and gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .

- Cytotoxicity Assessment : In vitro studies demonstrated that DMO significantly inhibited the growth of MCF-7 cells compared to control groups. The results support further investigation into the compound's mechanism of action and potential for development into an anticancer drug .

Q & A

Q. What protocols integrate experimental and computational data to resolve reaction ambiguities?

- Methodological Answer : Implement a feedback loop where experimental kinetic data (e.g., Arrhenius plots) refine computational transition-state models. Use Gaussian or ORCA software for TS optimization, then validate with isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。